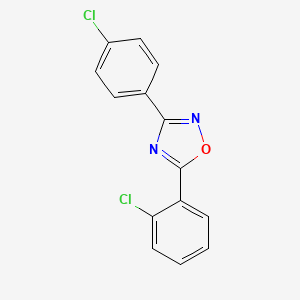

5-(2-chlorophenyl)-3-(4-chlorophenyl)-1,2,4-oxadiazole

Descripción

Propiedades

IUPAC Name |

5-(2-chlorophenyl)-3-(4-chlorophenyl)-1,2,4-oxadiazole | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H8Cl2N2O/c15-10-7-5-9(6-8-10)13-17-14(19-18-13)11-3-1-2-4-12(11)16/h1-8H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BPCJIZYFTVPVDG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)C2=NC(=NO2)C3=CC=C(C=C3)Cl)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H8Cl2N2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

291.1 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Actividad Biológica

The compound 5-(2-chlorophenyl)-3-(4-chlorophenyl)-1,2,4-oxadiazole is a member of the oxadiazole family, which has garnered significant attention in medicinal chemistry due to its diverse biological activities. This article explores the biological activity of this compound, highlighting its mechanisms of action, therapeutic potential, and relevant case studies.

- Molecular Formula : CHClNO

- Molecular Weight : 418.48 g/mol

- InChIKey : MQDLRRKDCBAOHZ-UHFFFAOYSA-N

-

Anticancer Activity :

- Oxadiazole derivatives have been shown to exhibit significant cytotoxic effects against various cancer cell lines. For instance, compounds derived from the oxadiazole scaffold have demonstrated inhibitory effects on cell proliferation through apoptosis induction and cell cycle arrest mechanisms.

- A study reported that derivatives of 1,2,4-oxadiazoles inhibited cell growth in human colon adenocarcinoma (HCT-116) and prostate cancer (PC-3) cell lines with IC values ranging from 0.67 to 0.87 µM .

- Enzyme Inhibition :

-

Anti-inflammatory and Antimicrobial Properties :

- Oxadiazoles have also been investigated for their anti-inflammatory properties, potentially offering therapeutic benefits in diseases characterized by chronic inflammation.

- Antimicrobial activities have been noted against a range of pathogens, making these compounds promising candidates for further development .

Study 1: Anticancer Efficacy

A recent study synthesized a series of oxadiazole derivatives, including the target compound. The results indicated that specific substitutions on the oxadiazole ring significantly enhanced anticancer activity against various cancer types. For example:

Study 2: Enzyme Inhibition Profile

A detailed enzymatic assay demonstrated that the compound inhibited HDAC and CA with IC values below 1 µM, suggesting strong potential as a therapeutic agent in oncology and other related fields .

Data Tables

Aplicaciones Científicas De Investigación

Medicinal Chemistry

Antimicrobial Activity

Research has indicated that derivatives of 5-(2-chlorophenyl)-3-(4-chlorophenyl)-1,2,4-oxadiazole exhibit promising antimicrobial properties. A study synthesized various S-substituted derivatives and evaluated their biological activities against different bacterial strains. The results demonstrated that certain derivatives showed significant inhibition against pathogens such as Staphylococcus aureus and Escherichia coli .

Anti-inflammatory and Analgesic Effects

Another application of this compound is its potential as an anti-inflammatory agent. In vivo studies have shown that specific derivatives can reduce inflammation and pain in animal models, indicating a mechanism that may involve the inhibition of pro-inflammatory cytokines .

Agricultural Chemistry

Pesticidal Properties

The compound has been explored for its pesticidal applications. Research indicates that 5-(2-chlorophenyl)-3-(4-chlorophenyl)-1,2,4-oxadiazole derivatives can act as effective fungicides and insecticides. For instance, a study highlighted the effectiveness of certain derivatives against common agricultural pests and fungal pathogens .

Materials Science

Fluorescent Properties

In materials science, compounds based on 1,2,4-oxadiazole have been investigated for their fluorescent properties. The incorporation of chlorinated phenyl groups enhances the photophysical properties of these compounds, making them suitable for applications in organic light-emitting diodes (OLEDs) and other optoelectronic devices .

Case Studies

Análisis De Reacciones Químicas

Nucleophilic Aromatic Substitution (NAS)

The chlorine atoms on both phenyl rings participate in nucleophilic substitution under basic conditions. Reactivity differences arise from steric and electronic effects:

-

2-Chlorophenyl group : Steric hindrance from the ortho-chloro substituent reduces NAS efficiency compared to the para-chloro group. Reactions typically require polar aprotic solvents (e.g., DMF) and elevated temperatures (80–120°C) .

-

4-Chlorophenyl group : The para-chloro substituent undergoes NAS more readily due to reduced steric hindrance. Common nucleophiles include amines, alkoxides, and thiols .

Example Reaction :

| Reagents | Conditions | Product | Yield | Reference |

|---|---|---|---|---|

| Piperidine, K₂CO₃ | DMF, 80°C, 12 hr | 3-(4-Piperidinophenyl)-5-(2-Cl-C₆H₄)-1,2,4-oxadiazole | 68% |

Oxidation Reactions

The oxadiazole ring demonstrates stability under mild oxidizing conditions, but strong oxidants target substituents:

-

Chlorophenyl groups : Resistant to oxidation, preserving aromaticity.

-

Oxadiazole ring : Cleavage occurs with concentrated HNO₃ or KMnO₄, yielding nitriles and carboxylic acids .

Mechanism :

-

Ring protonation under acidic conditions.

-

Nucleophilic attack by water at the N-O bond.

-

Sequential hydrolysis to form 2-chlorobenzamide and 4-chlorobenzonitrile derivatives.

Reduction Reactions

Reductive ring-opening dominates under harsh conditions:

Cycloaddition Reactions

The 1,2,4-oxadiazole ring participates in [3+2] cycloadditions with dipolarophiles:

Example with Phenylacetylene :

-

Conditions : 110°C, 24 hr, Cu(I) catalyst.

-

Outcome : Forms a fused triazole-oxadiazole hybrid with retained chlorophenyl groups .

Photochemical Reactions

UV irradiation induces C-Cl bond homolysis, generating aryl radicals:

Observed Products :

-

Cross-coupled biaryls : From radical recombination (e.g., 2,4'-dichlorobiphenyl) .

-

Chlorine displacement : Yields hydroxylated or hydrogenated derivatives in protic solvents .

Comparative Reactivity Table

| Reaction Type | 2-Cl Substituent Reactivity | 4-Cl Substituent Reactivity | Dominant Pathway |

|---|---|---|---|

| NAS (with NH₃) | Low (Steric hindrance) | High | Para-substitution |

| Oxidation | Inert | Inert | Ring cleavage |

| Photolysis | Moderate | High | Radical recombination |

Comparación Con Compuestos Similares

5-(5-Chloro-1-Methyl-3-Phenylpyrazol-4-yl)-3-(2-Chlorophenyl)-1,2,4-Oxadiazole

- Molecular Formula : C₁₈H₁₂Cl₂N₄O

- Molecular Weight : 371.22 g/mol

- The 2-chlorophenyl group mirrors the target compound’s substituent, likely influencing similar receptor interactions.

- Activity: Not explicitly reported, but pyrazole-oxadiazole hybrids are known for antimicrobial and anti-inflammatory properties .

5-(Chloromethyl)-3-(4-Chlorophenyl)-1,2,4-Oxadiazole

- Molecular Formula : C₉H₆Cl₂N₂O

- Molecular Weight : 229.06 g/mol

- Key Features : A chloromethyl substituent increases reactivity, enabling further functionalization (e.g., nucleophilic substitution). The 4-chlorophenyl group aligns with the target compound’s substituent.

- Activity : Used as a synthetic intermediate; derivatives show antimicrobial activity against Gram-positive pathogens .

Oxadiazoles with Heteroaromatic or Fluorinated Substituents

Ataluren (3-[5-(2-Fluorophenyl)-1,2,4-Oxadiazol-3-yl]-Benzoic Acid)

- Molecular Formula : C₁₅H₁₀FN₃O₃

- Molecular Weight : 299.26 g/mol

- Key Features : A fluorophenyl group enhances metabolic stability, while the benzoic acid moiety introduces polarity.

- Activity: Clinically approved for nonsense mutation suppression in Duchenne muscular dystrophy .

5-(3-Chlorothiophen-2-yl)-3-(5-Chloropyridin-2-yl)-1,2,4-Oxadiazole

- Molecular Formula : C₁₁H₅Cl₂N₃OS

- Molecular Weight : 302.15 g/mol

- Key Features : Thiophene and pyridyl groups introduce π-π stacking and metal-coordination capabilities.

- Activity : Induces apoptosis in cancer cells (e.g., T47D breast cancer) via G₁ phase arrest .

Bis-Oxadiazole Derivatives

5,5'-Bis(4-Chlorophenyl)-3,3'-Bi(1,2,4-Oxadiazole)

- Molecular Formula : C₁₈H₁₀Cl₂N₄O₂

- Molecular Weight : 397.21 g/mol

- Key Features : Symmetric structure with two oxadiazole rings enhances thermal stability and detonation performance.

Table 1: Key Parameters of Selected 1,2,4-Oxadiazoles

Structure-Activity Relationship (SAR) Insights

- Chlorophenyl vs.

- Heteroaromatic Substituents : Pyridyl or thiophene groups improve metal coordination and π-π interactions, critical for anticancer activity .

- Bis-Oxadiazoles : Symmetric derivatives exhibit higher thermal stability but require balancing with safety profiles for practical applications .

Q & A

Q. Example SAR Table

How should discrepancies in cytotoxicity across cancer cell lines be resolved?

Advanced Research Focus

Cell line-specific activity may arise from differences in target expression or metabolic pathways:

- Hypothesis Testing :

- Follow-Up Assays :

What methodologies confirm the molecular target of this compound in apoptosis pathways?

Q. Advanced Research Focus

- Photoaffinity Labeling : Use a bifunctional probe (e.g., azide-tagged derivative) to crosslink the compound to its target protein, followed by pull-down assays and LC-MS/MS identification .

- CRISPR Knockout : Validate TIP47 dependency by comparing apoptosis induction in wild-type vs. TIP47-knockout cells .

- Surface Plasmon Resonance (SPR) : Quantify binding affinity to recombinant TIP47 protein .

What structural features influence the compound’s stability under physiological conditions?

Q. Advanced Research Focus

- Thermal Stability : Perform DSC (Differential Scanning Calorimetry) to determine decomposition temperatures (>200°C for oxadiazoles) .

- Hydrolytic Stability : Incubate in PBS (pH 7.4) at 37°C and monitor degradation via HPLC. Chlorophenyl groups enhance steric protection against hydrolysis .

- Crystallographic Analysis : Resolve crystal structures to identify hydrogen-bonding networks or π-π interactions that stabilize the solid state .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.